

Application Note: Raney® Nickel Catalyzed Hydrogenation of Pyridine Carbonitriles

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine-2-carbonitrile

Cat. No.: B185282

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Introduction

The reduction of pyridine carbonitriles is a critical transformation in the synthesis of valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. The resulting aminomethylpyridines and their derivatives are key intermediates in the production of a wide range of biologically active molecules. Raney® Nickel, a versatile and highly active heterogeneous catalyst, has proven to be an effective and scalable solution for this hydrogenation reaction.[1][2] This application note provides a detailed protocol for the Raney® Nickel-catalyzed hydrogenation of 2-, 3-, and 4-cyanopyridine to their corresponding aminomethylpyridines. Additionally, it addresses the reaction conditions that can be modulated to favor the formation of the desired primary amine and minimize the formation of byproducts such as secondary and tertiary amines.[3][4]

Data Presentation

The following table summarizes the reaction conditions and reported yields for the Raney® Nickel-catalyzed hydrogenation of various pyridine carbonitriles to their corresponding aminomethylpyridines. It is important to note that the reaction conditions may vary to optimize the yield and selectivity for each specific substrate. The presence of ammonia is often crucial in suppressing the formation of secondary and tertiary amine byproducts.[5]

Substrate	Product	Catalyst Loading (wt%)	Solvent	Temperature (°C)	Pressure (bar)	Additive	Yield (%)	Reference
2-Cyanopyridine	2-(Aminomethyl)pyridine	Not Specified	Methanol, Hydrochloric Acid	20	1 atm H ₂	Palladium on charcoal*	95-97	[6]
3-Cyanopyridine	3-(Aminomethyl)pyridine	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[7]
4-Cyanopyridine	4-Aminopyridine*	~30	Ethanol	90	9.5	None	>80	[8]

*Note: While the primary focus of this note is Raney Nickel, this entry provides relevant data for a related transformation. **Note: This product results from the hydrogenation of a nitro-pyridine precursor, but the conditions are relevant to pyridine ring hydrogenations.

Experimental Protocols

This section outlines a general protocol for the Raney® Nickel-catalyzed hydrogenation of pyridine carbonitriles. Researchers should optimize the reaction parameters for each specific substrate to achieve the desired outcome.

Safety Precautions:

- Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or a layer of solvent (e.g., water, ethanol).[1]

- Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood with appropriate safety measures.
- High-pressure reactions should only be conducted in certified and properly maintained equipment.

Materials:

- Pyridine carbonitrile (2-, 3-, or 4-cyanopyridine)
- Raney® Nickel (slurry in water or ethanol)
- Solvent (e.g., Methanol, Ethanol)
- Ammonia solution (e.g., 7N in Methanol)
- Hydrogen gas (high purity)
- Inert gas (e.g., Nitrogen or Argon)
- Filter aid (e.g., Celite®)

Equipment:

- High-pressure autoclave or hydrogenation apparatus
- Magnetic stirrer or mechanical stirrer
- Schlenk flask or glovebox for catalyst handling
- Buchner funnel and filter flask
- Rotary evaporator

Protocol: Synthesis of (Aminomethyl)pyridine

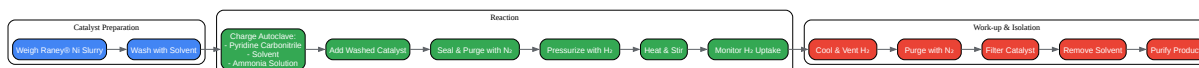
- Catalyst Preparation:
 - In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry.

- Wash the catalyst multiple times with the chosen reaction solvent to remove the storage solvent (e.g., water). This can be done by allowing the catalyst to settle, decanting the supernatant, and adding fresh solvent. All transfers and manipulations of the catalyst should be performed under an inert atmosphere or a layer of solvent to prevent ignition.
- Reaction Setup:
 - To a high-pressure autoclave, add the pyridine carbonitrile substrate and the chosen solvent (e.g., methanol or ethanol).
 - To suppress the formation of secondary and tertiary amines, add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol).[5]
 - Carefully add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas.
 - Seal the autoclave according to the manufacturer's instructions.
- Hydrogenation:
 - Purge the autoclave several times with an inert gas (e.g., nitrogen) to remove any residual air.
 - Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 80 bar).[5]
 - Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100°C).[5]
 - Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
- Work-up and Isolation:
 - Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
 - Purge the autoclave with an inert gas.
 - Carefully open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filtered catalyst remains

pyrophoric and should be quenched carefully (e.g., with dilute acid) before disposal.

- Wash the filter cake with additional solvent.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation or crystallization as required.

Mandatory Visualization



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Caption: Experimental workflow for the Raney® Nickel hydrogenation of pyridine carbonitriles.

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